Cas no 4949-99-9 (1-hydroxy-1,3-diphenylurea)
1-hydroxy-1,3-diphenylurea structure
Product Name:1-hydroxy-1,3-diphenylurea
CAS No:4949-99-9
MF:C13H12N2O2
MW:228.246582984924
CID:1523509
PubChem ID:259113
Update Time:2025-04-21
1-hydroxy-1,3-diphenylurea Chemical and Physical Properties
Names and Identifiers
-
- 1-hydroxy-1,3-diphenylurea
- STK006573
- N-Phenylcarbamoyl-phenylhydroxylamin
- AC1Q5IO3
- 1-hydroxy-1,3-diphenyl-urea
- N-hydroxy-N,N'-diphenyl-urea
- AR-1L8053
- NCIOpen2_005617
- urea, n-hydroxy-n,n'-diphenyl-
- NSC88676
- N-Anilinoformyl-N-phenyl-hydroxylamin
- AC1L60FM
- N-Hydroxy-N,N'-diphenyl-harnstoff
- N,N'-Diphenyl-N-hydroxyharnstoff
- N-Hydroxy-N,N'-diphenyl-harnstoff;N-Anilinoformyl-N-phenyl-hydroxylamin;N,N'-Diphenyl-N-hydroxyharnstoff;N-hydroxy-N,N'-diphenyl-urea;urea,n-hydroxy-n,n'-diphenyl;1-hydroxy-1,3-diphenyl-urea;N-Phenylcarbamoyl-phenylhydroxylamin;
- 4949-99-9
- AKOS005375592
- SR-01000455623-1
- SCHEMBL8517158
- SR-01000455623
- DTXSID30293327
- NSC-88676
-
- Inchi: 1S/C13H12N2O2/c16-13(14-11-7-3-1-4-8-11)15(17)12-9-5-2-6-10-12/h1-10,17H,(H,14,16)
- InChI Key: AEPWPONHNWJZFI-UHFFFAOYSA-N
- SMILES: ON(C(NC1C=CC=CC=1)=O)C1C=CC=CC=1
Computed Properties
- Exact Mass: 228.09000
- Monoisotopic Mass: 228.09
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 246
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 52.6Ų
Experimental Properties
- Density: 1.347
- Refractive Index: 1.716
- PSA: 52.57000
- LogP: 3.18730
1-hydroxy-1,3-diphenylurea Related Literature
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
4949-99-9 (1-hydroxy-1,3-diphenylurea) Related Products
- 26817-00-5(Urea,N-hydroxy-N-methyl-N'-phenyl-)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Recommended suppliers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
Handan Zechi Trading Co., Ltd
Gold Member
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
PRIBOLAB PTE.LTD
Gold Member
CN Supplier
Reagent
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
CN Supplier
Bulk